phenyl 2-naphthylcarbamate
Description
Phenyl 2-naphthylcarbamate is a carbamate derivative featuring a phenyl group bonded to a 2-naphthylcarbamate moiety. Carbamates are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their stability and tunable reactivity. This compound is structurally distinct owing to the bulky 2-naphthyl group, which confers unique conformational and electronic properties. The 2-naphthyl group enhances steric hindrance and π-π stacking capabilities, influencing solubility and binding affinity compared to simpler carbamates.
Properties
IUPAC Name |
phenyl N-naphthalen-2-ylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO2/c19-17(20-16-8-2-1-3-9-16)18-15-11-10-13-6-4-5-7-14(13)12-15/h1-12H,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBFQVIXTCYXVOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NC2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
Hydrolysis Reactions
The carbamate group undergoes hydrolysis under acidic or basic conditions, producing 2-naphthol and phenyl isocyanate intermediates.
Acidic Hydrolysis
-
In 1 M HCl, phenyl 2-naphthylcarbamate decomposes to 2-naphthol and CO₂, with a half-life (t₁/₂) of <20 min at 37°C .
-
Mechanism: Protonation of the carbonyl oxygen followed by nucleophilic attack by water.
Basic Hydrolysis
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In 1 M NaOH, hydrolysis proceeds via an E1cb mechanism, forming an isocyanate intermediate .
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Deprotonation of the NH group generates a resonance-stabilized anion, leading to isocyanate release .
Chemoselective Reactivity
Phenyl 2-naphthylcarbamate exhibits distinct reactivity patterns depending on reaction partners:
Urea Formation
-
Reaction with primary amines (e.g., benzylamine) generates unsymmetrical ureas .
Example : -
Yields range from 72% to 85% under mild conditions (THF, 25°C) .
Stability Against Secondary Amines
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N,N-Disubstituted carbamates (e.g., from secondary amines) resist urea formation due to steric hindrance .
Stability in Biological Media
The compound’s stability varies significantly in physiological environments:
| Medium | t₁/₂ (37°C) | Degradation Products |
|---|---|---|
| Rat plasma | 15 min | 2-naphthol, phenyl isocyanate |
| Alkaline buffer (pH 9) | 30 min | Same as above |
Data indicate rapid hydrolysis in biological systems, limiting its utility in drug design .
Comparative Reactivity with Substituted Derivatives
Structural modifications alter reactivity and stability:
| Derivative | Hydrolysis Rate (t₁/₂) | Urea Formation Efficiency |
|---|---|---|
| Phenyl 2-naphthylcarbamate | 15 min (plasma) | 85% |
| O-2-naphthyl N-methylthiocarbamate | >24 h | 72% |
| 2-naphthyl dithiocarbamate | No hydrolysis | Not applicable |
Electron-withdrawing substituents (e.g., thiocarbamate groups) enhance stability but reduce reactivity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Phenyl 2-naphthylcarbamate belongs to a broader class of aryl carbamates. Below, we compare its properties with structurally related compounds, emphasizing analytical methods, stability, and functional behavior.
Structural and Functional Group Analysis
- Steric and Electronic Effects: The 2-naphthyl group in phenyl 2-naphthylcarbamate introduces significant steric bulk compared to phenyl or 3,5-dinitrophenyl groups. This reduces solubility in polar solvents but enhances π-π interactions in nonpolar environments . In contrast, the electron-withdrawing nitro groups in 3,5-dinitrophenylcarbamate increase reactivity toward nucleophiles, making it less stable under basic conditions.
Analytical Methods :
Phenyl 2-naphthylcarbamate requires advanced techniques like CD and molecular modeling due to its complex conformation, whereas simpler carbamates (e.g., phenylephrine derivatives) are routinely quantified via spectrophotometry. For example, phenylephrine-HCl forms a stable azo dye with ε = 6.62 × 10³ L·mol⁻¹·cm⁻¹ at 510 nm , enabling rapid analysis in pharmaceuticals.
Stability and Reactivity
- Thermal and Chemical Stability: The 2-naphthyl group enhances thermal stability compared to aliphatic carbamates. However, hydrolysis susceptibility remains higher than in sterically shielded carbamates like tert-butyl derivatives.
- Reactivity in Drug Formulations :
Phenyl 2-naphthylcarbamate’s bulky structure may reduce bioavailability compared to smaller carbamates. In contrast, phenylephrine-HCl is optimized for rapid absorption in nasal sprays, with excipient interference minimized during spectrophotometric analysis .
Key Comparative Data
Molar Absorptivity: Phenylephrine-HCl: 6.62 × 10³ L·mol⁻¹·cm⁻¹ . Phenyl 2-naphthylcarbamate: No direct spectrophotometric data; conformational analysis dominates .
Stability :
- Phenylephrine-derived azo dye: 48-hour stability .
- Phenyl 2-naphthylcarbamate: Stability inferred from molecular mechanics simulations .
Analytical Sensitivity :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
